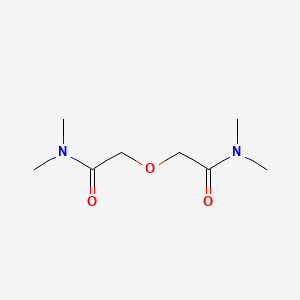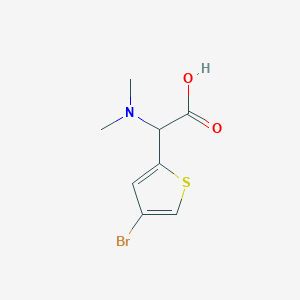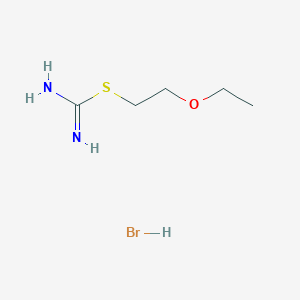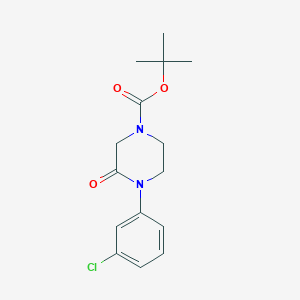
Acetamide, 2,2'-oxybis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-oxybis[N,N-dimethyl-] is an organic compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is known for its unique structure, which includes two acetamide groups connected by an oxygen atom, with each acetamide group further substituted with two N,N-dimethyl groups . It is a colorless solid with a melting point of 67-68°C and a boiling point of approximately 302.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-oxybis[N,N-dimethyl-] typically involves the reaction of N,N-dimethylacetamide with an appropriate oxidizing agent. One common method is the oxidation of N,N-dimethylacetamide using hydrogen peroxide in the presence of a catalyst . The reaction conditions usually involve moderate temperatures and controlled addition of the oxidizing agent to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of Acetamide, 2,2’-oxybis[N,N-dimethyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency . The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2’-oxybis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into simpler amide derivatives.
Substitution: The N,N-dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized amide derivatives, while reduction can produce simpler amides .
Scientific Research Applications
Acetamide, 2,2’-oxybis[N,N-dimethyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler amide with similar properties but lacking the oxygen bridge.
N,N-Dimethylformamide: Another related compound with similar solvent properties but different reactivity.
Acetamide: The parent compound with a simpler structure and different chemical properties.
Uniqueness
Acetamide, 2,2’-oxybis[N,N-dimethyl-] is unique due to its oxygen bridge connecting two N,N-dimethylacetamide groups. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOOTHTIJUSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604520 |
Source


|
| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-70-1 |
Source


|
| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)








